molecular formula C30H50O B12371150 Isotaraxerol

Isotaraxerol

Cat. No.: B12371150
M. Wt: 426.7 g/mol
InChI Key: GGGUGZHBAOMSFJ-VONAQYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Epitaraxerol involves the extraction from natural sources, primarily the leaves of Euphorbia neriifolia. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Further research and development are needed to establish efficient synthetic routes for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Epitaraxerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Epitaraxerol, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Epitaraxerol has a wide range of scientific research applications, including:

Mechanism of Action

Epitaraxerol exerts its effects primarily through its antifungal and antimicrobial activities. It disrupts the cell membrane integrity of fungi and bacteria, leading to cell lysis and death. The molecular targets and pathways involved include inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Epitaraxerol is structurally similar to other triterpenoids such as:

    Taraxerol: (CAS#127-22-0)

    Taraxeryl acetate: (CAS#2189-80-2)

    Taraxerone: (CAS#514-07-8)

    Myricadiol: (CAS#17884-88-7)

    14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol: (CAS#66107-60-6)

These compounds share similar triterpenoid structures but differ in functional groups and specific biological activities. Epitaraxerol’s uniqueness lies in its moderate antifungal activity and low antimicrobial activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1

InChI Key

GGGUGZHBAOMSFJ-VONAQYPGSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Origin of Product

United States

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